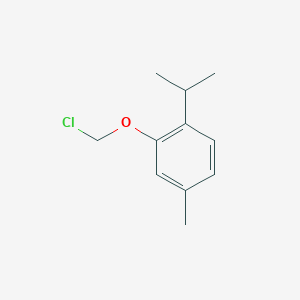![molecular formula C21H36BrN3O2Sn B13687611 [[2-(Azidomethyl)-4-bromo-6-methoxyphenoxy]methyl]tributylstannane](/img/structure/B13687611.png)
[[2-(Azidomethyl)-4-bromo-6-methoxyphenoxy]methyl]tributylstannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[[2-(Azidomethyl)-4-bromo-6-methoxyphenoxy]methyl]tributylstannane: is an organotin compound that features an azido group, a bromine atom, and a methoxy group attached to a phenoxy ring, which is further connected to a tributylstannane moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [[2-(Azidomethyl)-4-bromo-6-methoxyphenoxy]methyl]tributylstannane typically involves the reaction of 2-(azidomethyl)-4-bromo-6-methoxyphenol with tributyltin chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
化学反应分析
Types of Reactions: [[2-(Azidomethyl)-4-bromo-6-methoxyphenoxy]methyl]tributylstannane undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition Reactions: The azido group can also undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide and solvents such as dimethylformamide (DMF) are commonly used.
Cycloaddition: Copper(I) catalysts are often employed in azide-alkyne cycloaddition reactions.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent for azides.
Major Products:
Triazoles: Formed from cycloaddition reactions.
科学研究应用
Chemistry: [[2-(Azidomethyl)-4-bromo-6-methoxyphenoxy]methyl]tributylstannane is used as a precursor in the synthesis of various heterocyclic compounds, including triazoles and other nitrogen-containing rings .
Biology: The compound’s azido group makes it useful in bioconjugation reactions, where it can be attached to biomolecules for labeling and tracking purposes .
Medicine: In medicinal chemistry, the compound can be used to develop new pharmaceuticals by modifying its structure to enhance biological activity .
Industry: The compound’s unique structure allows it to be used in the development of new materials with specific properties, such as polymers and coatings .
作用机制
The mechanism of action of [[2-(Azidomethyl)-4-bromo-6-methoxyphenoxy]methyl]tributylstannane involves the reactivity of its azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings that can interact with various molecular targets. Additionally, the bromine and methoxy groups can participate in further chemical modifications, allowing the compound to be tailored for specific applications .
相似化合物的比较
5-(4’-Azidomethyl)-[1,1’-biphenyl]-2-yl-1H-tetrazole (AZBT): Shares the azido group and phenyl ring structure but differs in the substituents attached to the phenyl ring.
Azidomethyl-biphenyl-tetrazole (AMBBT): Similar backbone structure with variations in the substituents.
Uniqueness: [[2-(Azidomethyl)-4-bromo-6-methoxyphenoxy]methyl]tributylstannane is unique due to the presence of the tributylstannane moiety, which imparts distinct chemical properties and reactivity compared to other azido-containing compounds .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C21H36BrN3O2Sn |
|---|---|
分子量 |
561.1 g/mol |
IUPAC 名称 |
[2-(azidomethyl)-4-bromo-6-methoxyphenoxy]methyl-tributylstannane |
InChI |
InChI=1S/C9H9BrN3O2.3C4H9.Sn/c1-14-8-4-7(10)3-6(5-12-13-11)9(8)15-2;3*1-3-4-2;/h3-4H,2,5H2,1H3;3*1,3-4H2,2H3; |
InChI 键 |
HNFVTKDWSCHKDS-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Sn](CCCC)(CCCC)COC1=C(C=C(C=C1OC)Br)CN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


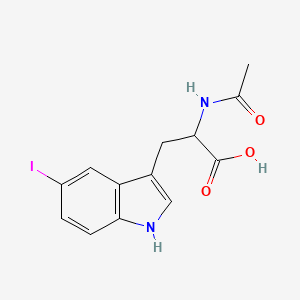

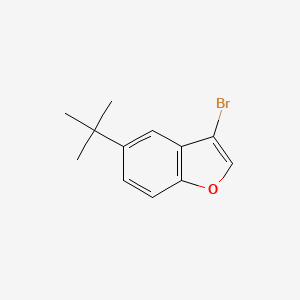
![6,8-Dibromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13687544.png)
![Pyridine, 2,6-bis[(4R)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-](/img/structure/B13687545.png)
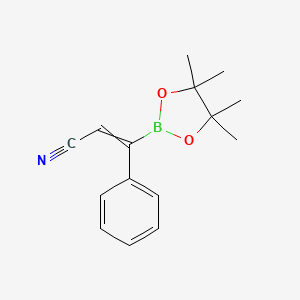
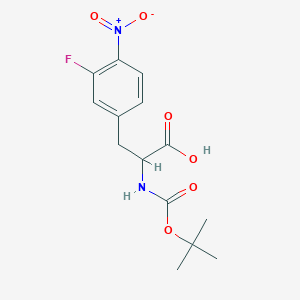
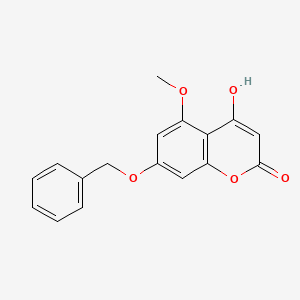
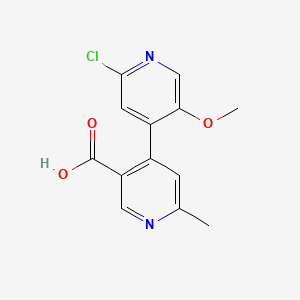
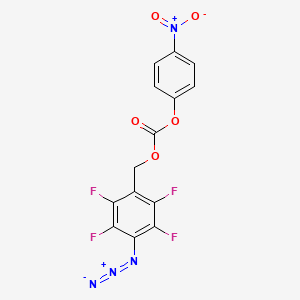
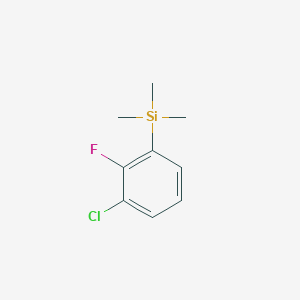
![2,2-Dimethyl-7-(trifluoromethyl)-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13687600.png)

